molecular formula C18H17BrFNO B1327287 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone CAS No. 898774-69-1

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone

Cat. No. B1327287
M. Wt: 362.2 g/mol
InChI Key: KPQWNNZFDLFGCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene was achieved through a Wittig-Horner reaction, starting from benzophenone and using (4-bromobenzyl) phosphonic acid dimethyl ester as a reagent . This method could potentially be adapted for the synthesis of "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" by incorporating the appropriate fluoro and pyrrolidinomethyl substituents at the corresponding positions on the benzophenone core.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often characterized using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrational frequencies of a pyrazole derivative of benzophenone were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Such computational methods could be applied to "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" to predict its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives can be influenced by the presence of substituents. The study of 1-Bromo-4-(2,2-diphenylvinyl) benzene provides an example of how the steric configuration can affect intermolecular interactions and potentially the chemical reactivity of the compound . The presence of bromo and fluoro groups in "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" could similarly impact its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as thermal stability, moisture absorption, and fluorescence, are key factors in determining their potential applications. The polyimides derived from a benzophenone-containing diamine monomer exhibited high glass transition temperatures, thermal stability, and mechanical strength, indicating their suitability for high-performance materials . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, which showed aggregation-induced emission (AIE) characteristics, suggest that similar benzophenone derivatives could be used in optoelectronic devices . These properties would be important to investigate for "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" to assess its potential applications.

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Method : The synthesis involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
    • Results : The resulting fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
  • Potential Therapeutic and Industrial Applications

    • Field : Medicine and Industry
    • Application : This compound has gained significant attention due to its potential therapeutic and industrial applications.
    • Method : The specific methods of application or experimental procedures are not detailed in the source.
    • Results : The outcomes of these applications are not specified in the source.
  • Chemical Supplier Information

    • Field : Chemical Supply
    • Application : This compound is available for purchase from chemical suppliers, suggesting it may have various applications in research and industry .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .
  • General Overview

    • Field : Chemistry
    • Application : An overview of the synthesis, chemical structure, biological activity, and potential applications of this compound is provided.
    • Method : The specific methods of application or experimental procedures are not detailed in the source.
    • Results : The outcomes of these applications are not specified in the source.
  • Chemical Supplier Information

    • Field : Chemical Supply
    • Application : This compound is available for purchase from chemical suppliers, suggesting it may have various applications in research and industry .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .
  • General Overview

    • Field : Chemistry
    • Application : An overview of the synthesis, chemical structure, biological activity, and potential applications of this compound is provided.
    • Method : The specific methods of application or experimental procedures are not detailed in the source.
    • Results : The outcomes of these applications are not specified in the source.

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. It’s also advised to keep away from heat/sparks/open flames/hot surfaces and to avoid contact with skin and eyes .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQWNNZFDLFGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643656
Record name (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone

CAS RN

898774-69-1
Record name (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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